molecular formula C20H17F5N2O2 B12419405 ErSO-DFP

ErSO-DFP

货号: B12419405
分子量: 412.4 g/mol
InChI 键: IVIIASPFEXRZGM-LJQANCHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of ErSO-DFP involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve the use of organic solvents and catalysts. Industrial production methods for this compound are typically carried out in specialized facilities with stringent quality control measures to ensure the purity and efficacy of the final product .

化学反应分析

ErSO-DFP undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

ErSO-DFP has a wide range of scientific research applications, including:

作用机制

ErSO-DFP exerts its effects by activating the anticipatory unfolded protein response, leading to the selective death of estrogen receptor alpha-positive cancer cells. This mechanism involves the hyperactivation of the unfolded protein response pathway, which induces cellular stress and apoptosis in cancer cells. The molecular targets and pathways involved include the estrogen receptor alpha and various components of the unfolded protein response .

相似化合物的比较

ErSO-DFP is compared with other similar compounds, such as ErSO, which also activates the anticipatory unfolded protein response but with lower selectivity for estrogen receptor alpha-positive cancer cells. This compound has shown enhanced selectivity and efficacy, making it a more promising candidate for cancer treatment. Other similar compounds include various estrogen receptor antagonists and degraders, which target the estrogen receptor alpha but through different mechanisms .

属性

分子式

C20H17F5N2O2

分子量

412.4 g/mol

IUPAC 名称

(3R)-3-(4,4-difluoropiperidin-1-yl)-3-(4-hydroxyphenyl)-7-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C20H17F5N2O2/c21-18(22)8-10-27(11-9-18)19(12-4-6-13(28)7-5-12)14-2-1-3-15(20(23,24)25)16(14)26-17(19)29/h1-7,28H,8-11H2,(H,26,29)/t19-/m1/s1

InChI 键

IVIIASPFEXRZGM-LJQANCHMSA-N

手性 SMILES

C1CN(CCC1(F)F)[C@@]2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O

规范 SMILES

C1CN(CCC1(F)F)C2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。